methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate: is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a chloro and fluoro substituent on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloroindole and 4-fluoroindole.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can target the chloro and fluoro substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium hydride for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Potential antiviral and anticancer properties due to its indole core.
- Investigated for its role in modulating biological pathways and receptors .
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Component in the synthesis of dyes and pigments .
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors.
- It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- The fluoro and chloro substituents can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
- Methyl 6-fluoro-1H-indole-2-carboxylate
- Methyl 6-chloro-1H-indole-2-carboxylate
- Methyl 4-fluoro-1H-indole-2-carboxylate
Uniqueness:
- The presence of both chloro and fluoro substituents makes it unique compared to compounds with only one of these groups.
- This dual substitution can lead to distinct chemical reactivity and biological activity profiles .
Properties
Molecular Formula |
C10H7ClFNO2 |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
OIWYOBRXXVWSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2F)Cl |
Origin of Product |
United States |
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